molecular formula C9H11NO3 B1434816 methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate CAS No. 1803581-90-9

methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B1434816
CAS No.: 1803581-90-9
M. Wt: 181.19 g/mol
InChI Key: YGNOHNHMCYGZMX-UHFFFAOYSA-N
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Description

Methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound with the CAS Number: 1803581-90-9 . It has a molecular weight of 181.19 and its molecular formula is C9H11NO3 . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO3/c1-6-8 (9 (12)13-3)4-7 (5-11)10 (6)2/h4-5H,1-3H3 . The structure of this compound can be analyzed using this InChI code.


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 301.9±42.0 °C and a predicted density of 1.14±0.1 g/cm3 . Its pKa is predicted to be -8.57±0.70 .

Scientific Research Applications

Antimicrobial Applications

Methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate and its derivatives have shown promise in antimicrobial applications. A study synthesized novel derivatives of this compound and evaluated their in vitro antimicrobial activities. The derivatives exhibited significant antibacterial and antifungal activities, attributed to the presence of a heterocyclic ring in their structure. The introduction of a methoxy group further enhanced this activity, indicating potential for the development of new antimicrobial agents (Hublikar et al., 2019).

Molecular Structure and Spectral Analyses

Research into the molecular structure and spectral analyses of related compounds, such as ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been conducted. This involved characterizing the compound using various spectroscopic techniques and quantum chemical calculations. The study provides insights into the formation and properties of such compounds, which could be critical in developing new materials with specific desired properties (Singh et al., 2013).

Synthetic Chemistry Applications

In synthetic chemistry, the compound has been utilized in various reactions. For instance, the synthesis of methyl 2-formyl-6-(methoxymethyl)furo[2,3- b ]pyrrole-5-carboxylate and its reactions with malononitrile, methyl cyanoacetate, and 2-furylacetonitrile were described, leading to the creation of novel compounds. These synthetic pathways open avenues for the development of new chemical entities with potential applications in pharmaceuticals and material sciences (Sleziak et al., 1999).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

methyl 5-formyl-1,2-dimethylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-8(9(12)13-3)4-7(5-11)10(6)2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNOHNHMCYGZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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